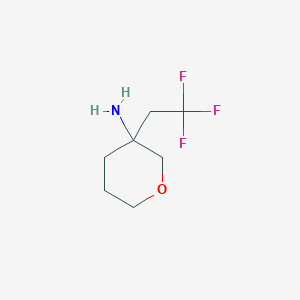
3-(2,2,2-Trifluoroethyl)oxan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,2,2-Trifluoroethyl)oxan-3-amine” is a chemical compound with the CAS Number: 1780384-57-7 . Its IUPAC name is 3-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-3-amine . It has a molecular weight of 183.17 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 183.17 . The compound is stored at 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis of Amides and Imines:
- B(OCH2CF3)3, a compound related to 3-(2,2,2-Trifluoroethyl)oxan-3-amine, is effective in the direct amidation of various carboxylic acids with a broad range of amines (Lanigan, Starkov, & Sheppard, 2013). This process is notable for its simplicity and low levels of racemization.
- The same compound, B(OCH2CF3)3, has also been used for the formation of imines by condensation of amides or amines with carbonyl compounds (Reeves et al., 2015).
Trifluoroethylation Reactions:
- Catalyst-free, reductive trifluoroethylation reactions of free amines, using trifluoroacetic acid, have been reported (Andrews, Faizova, & Denton, 2017). This method is significant due to its functional group tolerance and its ability to generate a wide range of medicinally relevant fluorinated amines.
Oxyfunctionalization of Aliphatic Amines:
- An iron-catalyzed method for oxyfunctionalization of benzylic C-H bonds in aliphatic amine substrates was developed, demonstrating high site selectivity by in situ protonation of the amine with trifluoroacetic acid (Mbofana, Chong, Lawniczak, & Sanford, 2016).
Synthesis of Fluorinated Compounds:
- A study on the photochemistry of fluorinated heterocyclic compounds provides an expedient route for the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles (Pace, Pibiri, Buscemi, Vivona, & Malpezzi, 2004).
Organocatalytic Asymmetric Cycloaddition:
- N-2,2,2-Trifluoroethylisatin ketimines underwent asymmetric [3 + 2] cycloaddition, catalyzed by chiral bifunctional squaramide-tertiary amine catalysts, leading to a wide spectrum of 3,2'-pyrrolidinyl spirooxindoles with excellent stereocontrol (You et al., 2018).
Safety and Hazards
The safety information for “3-(2,2,2-Trifluoroethyl)oxan-3-amine” includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethyl)oxan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGNZETVZWERHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CC(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)
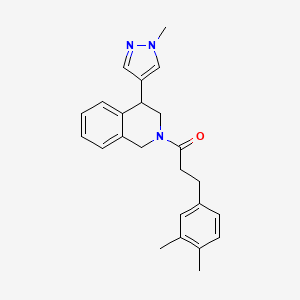

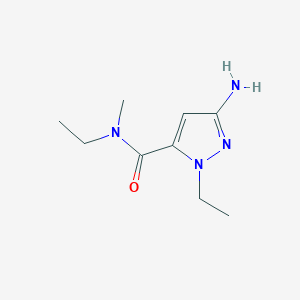
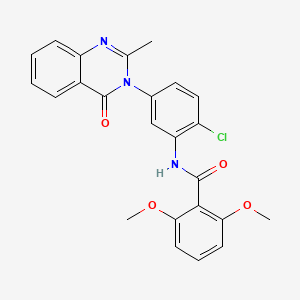

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2365440.png)
![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)
![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)
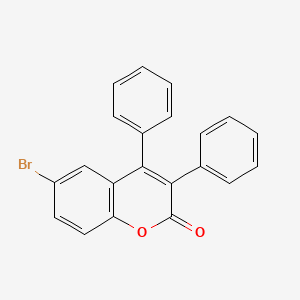
![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)
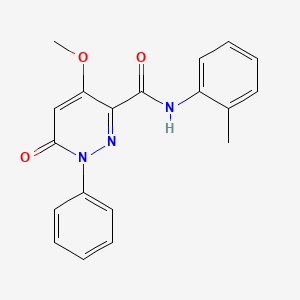

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)